methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1638760-73-2
VCID: VC13510667
InChI: InChI=1S/C9H7ClN2O2/c1-14-9(13)5-4-11-6-2-3-7(10)12-8(5)6/h2-4,11H,1H3
SMILES: COC(=O)C1=CNC2=C1N=C(C=C2)Cl
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

CAS No.: 1638760-73-2

Cat. No.: VC13510667

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate - 1638760-73-2

Specification

CAS No. 1638760-73-2
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2/c1-14-9(13)5-4-11-6-2-3-7(10)12-8(5)6/h2-4,11H,1H3
Standard InChI Key XHZWHSBXYRHMLH-UHFFFAOYSA-N
SMILES COC(=O)C1=CNC2=C1N=C(C=C2)Cl
Canonical SMILES COC(=O)C1=CNC2=C1N=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, reflecting its bicyclic structure comprising a pyrrole ring fused to a pyridine ring at the [3,2-b] positions . The molecular formula C9H7ClN2O2\text{C}_9\text{H}_7\text{ClN}_2\text{O}_2 confirms the presence of nine carbon atoms, seven hydrogens, one chlorine atom, two nitrogens, and two oxygen atoms. The ester functional group (-COOCH₃) at position 3 and the chlorine atom at position 5 are critical to its electronic configuration and reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight210.62 g/mol
CAS Registry Number1638760-73-2
SMILESCOC(=O)C1=CNC2=C1N=C(C=C2)Cl
InChIKeyXHZWHSBXYRHMLH-UHFFFAOYSA-N

Synthesis and Manufacturing Considerations

General Synthetic Routes

While no explicit synthesis protocol for methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is documented, analogous pyrrolopyridine derivatives are typically synthesized via:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura couplings, as described in patent WO2006063167A1 for related pyrrolo[2,3-b]pyridines, employ aryl boronic acids and brominated precursors in the presence of catalysts like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) .

  • Cyclization Reactions: Acid- or base-mediated cyclization of substituted pyridines with pyrrole precursors could yield the fused bicyclic system .

  • Functional Group Interconversions: Hydrolysis of ester groups to carboxylic acids or halogenation at specific positions may refine the compound’s properties .

Challenges in Synthesis

Key hurdles include regioselective chlorination at the 5-position and avoiding N-alkylation side reactions during esterification. The patent literature highlights the use of protective groups (e.g., tosyl groups) to shield reactive nitrogen atoms during functionalization . For instance, protecting the pyrrole nitrogen with a toluenesulfonyl group before introducing the chlorine substituent could improve yield .

Physicochemical and Reactivity Profile

Solubility and Stability

The compound’s solubility is likely moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and aromatic groups, but poor in water . Stability under acidic or basic conditions remains uncharacterized, though ester groups generally undergo hydrolysis in aqueous media. The chlorine substituent may confer resistance to oxidative degradation compared to non-halogenated analogs .

Reactivity in Medicinal Chemistry

The methoxycarbonyl group serves as a handle for further derivatization:

  • Hydrolysis: Conversion to carboxylic acids for salt formation or amide coupling .

  • Nucleophilic Aromatic Substitution: Chlorine at position 5 may be displaced by amines or alkoxides under forcing conditions .

  • Cross-Coupling: Palladium-catalyzed reactions to introduce aryl or heteroaryl groups at vacant positions .

Future Research Directions

  • Synthetic Optimization: Develop regioselective chlorination protocols and scalable coupling reactions.

  • Biological Screening: Evaluate antimicrobial, anticancer, and CNS activity in in vitro and in vivo models.

  • ADME Studies: Investigate pharmacokinetics, metabolic pathways, and bioavailability.

  • Crystallography: Resolve X-ray structures to guide structure-based drug design.

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